
2-Amino-5-oxo-5-(propylamino)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-oxo-5-(propylamino)pentanoic Acid is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group, a ketone group, and a propylamino group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-5-(propylamino)pentanoic Acid typically involves the reaction of a suitable precursor with propylamine under controlled conditions. One common method involves the use of 2-oxo-5-aminopentanoic acid as the starting material, which is then reacted with propylamine in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-oxo-5-(propylamino)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
2-Amino-5-oxo-5-(propylamino)pentanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-oxo-5-(propylamino)pentanoic Acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active compounds. The pathways involved may include amino acid metabolism and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-oxo-5-(propoxy)pentanoic Acid
- 2-Amino-5-oxo-5-(phenylamino)pentanoic Acid
- 2-Oxo-5-aminopentanoic Acid
Uniqueness
2-Amino-5-oxo-5-(propylamino)pentanoic Acid is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may influence its reactivity and interactions in various applications .
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-amino-5-oxo-5-(propylamino)pentanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-5-10-7(11)4-3-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
PFRXQAMOMSLGRY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
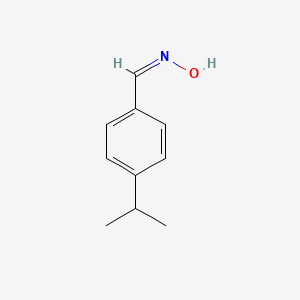
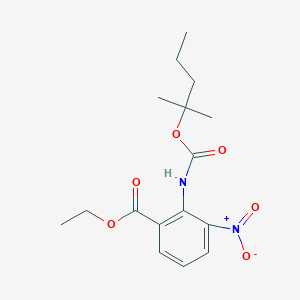
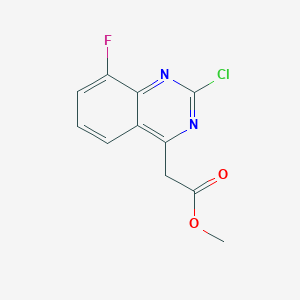
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)

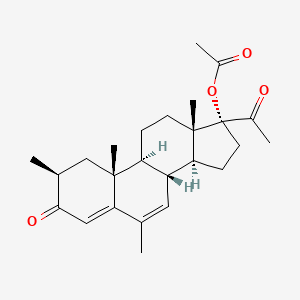
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

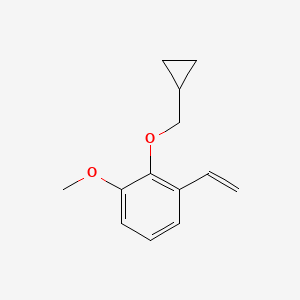
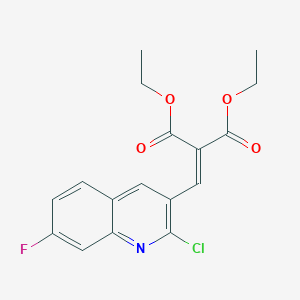
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
